molecular formula C10H13N3O4 B8631192 3-(2-Hydroxypropyl)-1-(4-nitrophenyl)urea

3-(2-Hydroxypropyl)-1-(4-nitrophenyl)urea

Cat. No. B8631192
M. Wt: 239.23 g/mol
InChI Key: YUQHTMGJSLCXNW-UHFFFAOYSA-N
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Patent
US05256784

Procedure details

4-Nitrophenyl isocyanate (45 grams, 0.27 mol) was added dropwise to a solution of ethanolamine (16.7 grams, 0.27 mol) in THF (200 mL) with stirring. After the addition was complete, stirring was continued for three hours. The precipitate was filtered off and washed repeatedly with THF. N-(2-hydroxypropyl)-N'-(4-nitrophenyl) urea was prepared similarly using amino-2-propanol. This product was used in cases where a secondary alcohol was required at the acceptor end of the dye.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
secondary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]=[C:11]=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:13]([CH2:15][NH2:16])[OH:14].[CH2:17]1COCC1>>[OH:14][CH:13]([CH3:17])[CH2:15][NH:16][C:11]([NH:10][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1)=[O:12]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N=C=O
Name
Quantity
16.7 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
secondary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed repeatedly with THF

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC(CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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